tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 1-(pyrazin-2-yl)ethanol under suitable conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.
Industry: It may serve as a building block for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.
Uniqueness
tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the pyrazine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of molecules with specific biological activities and in the study of complex chemical reactions.
Biological Activity
tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate is a complex organic compound with potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a pyrazine moiety, which contributes to its biological activity. The molecular formula is C17H27N3O3, and its structure allows for interactions with various biological targets.
The mechanism of action for this compound involves interactions with specific proteins and enzymes. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring may interact with hydrophobic pockets. These interactions can modulate enzyme or receptor activity, leading to various biological effects such as anti-inflammatory and potential anticancer activities.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies on related pyrazine derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 values for COX inhibition can be comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Similar piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to reference drugs .
Case Studies
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, starting from tert-butyl 4-hydroxypiperidine-1-carboxylate . The compound serves as an intermediate in the synthesis of more complex organic molecules and has applications in both biological research and pharmaceutical development.
Properties
IUPAC Name |
tert-butyl 4-(1-pyrazin-2-ylethoxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13(15-11-18-7-8-19-15)22-12-14-5-9-20(10-6-14)16(21)23-17(2,3)4/h7-8,11,13-14H,5-6,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPEGRKHMYCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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